molecular formula C17H16N2O4S B5759714 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 5356-55-8

2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B5759714
CAS RN: 5356-55-8
M. Wt: 344.4 g/mol
InChI Key: VFGHODSOPOYPEV-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the family of benzoxazoles, which have been studied for their diverse biological activities. BTA-EG6 is a synthetic compound that can be prepared through a multi-step synthesis method.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of tubulin polymerization, a process that is essential for cell division. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact molecular targets of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide are still under investigation.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its specificity for cancer cells. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to selectively target cancer cells, leaving normal cells unaffected. Additionally, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been shown to have low toxicity, making it a potentially safe compound for use in scientific research. One limitation of using 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide. One direction is the investigation of its mechanism of action and molecular targets. Understanding how 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide works at the molecular level could lead to the development of more effective anticancer therapies. Another direction is the development of more efficient synthesis methods for 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide, which could increase its availability for scientific research. Additionally, the use of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide as a fluorescent probe for imaging applications could be further explored. Finally, the potential use of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide in combination with other anticancer agents could be investigated, as combination therapies have shown promise in improving cancer treatment outcomes.
Conclusion:
In conclusion, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic compound that has gained attention for its potential use in scientific research. It has been shown to have anticancer activity, anti-inflammatory and antioxidant properties, and the ability to inhibit angiogenesis. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been investigated for its potential use as a photosensitizer in photodynamic therapy and as a fluorescent probe for imaging applications. Further research is needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide and its potential use in combination therapies for cancer treatment.

Synthesis Methods

The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-amino-5-methoxybenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptobenzoxazole to form the desired product, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide. The synthesis of 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been optimized to achieve high yields and purity.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity, specifically against breast cancer cells. 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizing agent. Additionally, 2-(1,3-benzoxazol-2-ylthio)-N-(2,5-dimethoxyphenyl)acetamide has been investigated for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-7-8-14(22-2)13(9-11)18-16(20)10-24-17-19-12-5-3-4-6-15(12)23-17/h3-9H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGHODSOPOYPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354717
Record name ZINC00272781
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide

CAS RN

5356-55-8
Record name ZINC00272781
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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